3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazole ring fused with a pyridazine ring, along with a pyridine moiety and a methylsulfanyl group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole-pyridazine core and have been studied for their kinase inhibitory activity and anticancer properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also feature a triazole ring fused with another heterocycle and exhibit diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: This compound has a similar triazole-pyridine structure and is known for its biological activity.
Uniqueness
3-(Methylthio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to the presence of the methylsulfanyl group, which imparts unique chemical reactivity and biological properties. This functional group can undergo specific oxidation and substitution reactions, leading to the formation of a variety of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
3-methylsulfanyl-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c1-17-11-14-13-10-5-4-9(15-16(10)11)8-3-2-6-12-7-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUMPDLAYACHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1N=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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